Cas no 1103501-89-8 ((4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride)
(4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride
- (4S)-6-AZASPIRO[2.5]OCTAN-4-OL HCL
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- Inchi: 1S/C7H13NO.ClH/c9-6-5-8-4-3-7(6)1-2-7;/h6,8-9H,1-5H2;1H/t6-;/m1./s1
- InChI Key: BKVWWBSIILYIBZ-FYZOBXCZSA-N
- SMILES: O[C@@H]1CNCCC21CC2.Cl
Computed Properties
- Exact Mass: 163.076
- Monoisotopic Mass: 163.076
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 120
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3A^2
(4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM204876-1g |
(S)-6-Azaspiro[2.5]octan-4-ol hydrochloride |
1103501-89-8 | 95% | 1g |
$1597 | 2021-08-04 | |
| Chemenu | CM204876-1g |
(S)-6-Azaspiro[2.5]octan-4-ol hydrochloride |
1103501-89-8 | 95% | 1g |
$1632 | 2022-06-14 | |
| Chemenu | CM204876-100mg |
(S)-6-Azaspiro[2.5]octan-4-ol hydrochloride |
1103501-89-8 | 95% | 100mg |
$*** | 2023-04-03 | |
| Chemenu | CM204876-250mg |
(S)-6-Azaspiro[2.5]octan-4-ol hydrochloride |
1103501-89-8 | 95% | 250mg |
$*** | 2023-04-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128181-100mg |
(4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride |
1103501-89-8 | 98% | 100mg |
¥2818.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128181-250mg |
(4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride |
1103501-89-8 | 98% | 250mg |
¥4513.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128181-500mg |
(4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride |
1103501-89-8 | 98% | 500mg |
¥7015.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128181-1g |
(4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride |
1103501-89-8 | 98% | 1g |
¥11263.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128181-5g |
(4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride |
1103501-89-8 | 98% | 5g |
¥27033.00 | 2024-08-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121152-01-100MG |
(4S)-6-azaspiro[2.5]octan-4-ol hydrochloride |
1103501-89-8 | 95% | 100MG |
¥ 1,722.00 | 2023-03-21 |
(4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride Suppliers
(4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride
(4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride (CAS No. 1103501-89-8): A Comprehensive Overview
(4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride (CAS No. 1103501-89-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of azaspiro compounds, which are characterized by their spirocyclic structure with an incorporated nitrogen atom. The hydrochloride salt form enhances its solubility and stability, making it a valuable candidate for various pharmaceutical formulations.
The chemical structure of (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride consists of a six-membered azaspiro ring fused to a five-membered cycloalkane ring, with a hydroxyl group at the C4 position. This specific configuration imparts distinct chemical and biological properties, which have been the focus of numerous studies aimed at elucidating its mechanisms of action and potential therapeutic benefits.
Recent research has highlighted the potential of (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride in various therapeutic areas, including neurodegenerative diseases, inflammation, and cancer. One notable study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, it was found to inhibit the activation of microglia and astrocytes, thereby reducing neuroinflammation and protecting against neuronal damage.
In addition to its neuroprotective properties, (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride has shown promise in anti-inflammatory applications. A study conducted by researchers at the University of California, Los Angeles (UCLA) found that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in both in vitro and in vivo models. These findings suggest that it could be a valuable therapeutic agent for treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
The anti-cancer potential of (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride has also been explored in several preclinical studies. Research published in Cancer Research demonstrated that this compound selectively induces apoptosis in cancer cells while sparing normal cells. The mechanism underlying this selective cytotoxicity involves the modulation of cell cycle regulatory proteins and the induction of DNA damage response pathways. These findings have sparked interest in further investigating its potential as a novel anti-cancer agent.
Beyond its therapeutic applications, (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride has also been studied for its use as a chemical probe in biological research. Its ability to selectively target specific cellular pathways makes it a valuable tool for understanding complex biological processes and identifying new drug targets. For instance, researchers at Harvard University utilized this compound to investigate the role of specific kinases in cellular signaling pathways, leading to new insights into the regulation of cell proliferation and differentiation.
The synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride has been optimized through various synthetic routes to improve yield and purity. One common approach involves the cyclization of an appropriate amino alcohol precursor followed by hydrogenation to form the spirocyclic structure. The final step typically involves conversion to the hydrochloride salt form to enhance solubility and stability.
In conclusion, (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride (CAS No. 1103501-89-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent for various diseases and conditions.
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